Para-aminoblebbistatin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

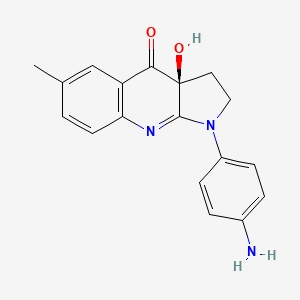

(3aS)-1-(4-aminophenyl)-3a-hydroxy-6-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2/c1-11-2-7-15-14(10-11)16(22)18(23)8-9-21(17(18)20-15)13-5-3-12(19)4-6-13/h2-7,10,23H,8-9,19H2,1H3/t18-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYWLZINJPRNWFF-GOSISDBHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C3C(C2=O)(CCN3C4=CC=C(C=C4)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1)N=C3[C@](C2=O)(CCN3C4=CC=C(C=C4)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101336358 | |

| Record name | para-amino-Blebbistatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101336358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2097734-03-5 | |

| Record name | para-amino-Blebbistatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101336358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Para-aminoblebbistatin: A Technical Guide to a Superior Myosin II Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Para-aminoblebbistatin is a potent and highly specific inhibitor of non-muscle myosin II, an adenosine (B11128) triphosphatase (ATPase) that plays a crucial role in a multitude of cellular processes, including cell division (cytokinesis), migration, and adhesion.[1][2] Developed as a derivative of the widely used myosin II inhibitor, blebbistatin, this compound overcomes several of its predecessor's limitations, offering researchers a more robust and versatile tool for investigating the intricate functions of myosin II in both in vitro and in vivo settings.[1][3][4][5] This technical guide provides a comprehensive overview of this compound, its mechanism of action, key experimental data, and detailed protocols for its application.

Physicochemical Properties and Advantages over Blebbistatin

This compound distinguishes itself from blebbistatin through key chemical modifications that enhance its experimental utility. The addition of an amino group to the para position of the phenyl ring significantly improves its physicochemical properties.[1][3]

Key Advantages:

-

Enhanced Water Solubility: this compound exhibits significantly higher solubility in aqueous buffers (~400 µM) compared to blebbistatin (<10 µM).[4][6] This property is critical for in vivo studies and for cellular assays requiring higher concentrations of the inhibitor without the use of potentially confounding organic solvents.

-

Photostability: Unlike blebbistatin, which is prone to degradation upon exposure to blue light (450-490 nm), this compound is photostable.[1][3] This makes it an ideal reagent for long-term live-cell imaging and optogenetic experiments where light-induced artifacts are a concern.

-

Non-fluorescent: Blebbistatin's intrinsic fluorescence can interfere with the detection of fluorescent probes commonly used in cell biology. This compound is non-fluorescent, eliminating this source of experimental noise.[4][6]

-

Reduced Cytotoxicity and Phototoxicity: Blebbistatin can exhibit cytotoxicity, and its photodecomposition products are toxic to cells.[1][3] this compound demonstrates significantly lower cytotoxicity and is not phototoxic, ensuring greater cell viability and more reliable experimental outcomes.[4][5]

Mechanism of Action

This compound, like its parent compound, directly inhibits the ATPase activity of the myosin II motor domain.[7] It does not compete with ATP for binding to the active site. Instead, it allosterically binds to a pocket on the myosin head, trapping it in a state with low affinity for actin.[8] This prevents the myosin head from strongly binding to actin filaments and executing the power stroke, which is essential for force generation and cellular contraction.

Specifically, this compound stabilizes the myosin-ADP-Pi intermediate complex, inhibiting the release of inorganic phosphate (B84403) (Pi).[8] The release of Pi is the rate-limiting step for the transition of myosin from a weak-binding to a strong-binding state with actin. By blocking this step, this compound effectively uncouples the ATPase cycle from the mechanical cycle of force production.

Quantitative Data

The inhibitory activity of this compound has been quantified against various myosin II isoforms and in different cell-based assays. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound

| Myosin Isoform | Assay | IC50 (µM) | Reference |

| Rabbit Skeletal Muscle Myosin S1 | Basal ATPase Activity | ~1.3 | [7] |

| Rabbit Skeletal Muscle Myosin S1 | Actin-activated ATPase Activity | ~0.47 | [7] |

| Dictyostelium discoideum Myosin II Motor Domain | Basal ATPase Activity | ~6.7 | [7] |

| Dictyostelium discoideum Myosin II Motor Domain | Actin-activated ATPase Activity | ~6.6 | [7] |

| Human Slow-twitch Muscle Fiber (β-myosin) | ATPase Activity | ~11 | [7] |

| Pig Left Ventricle Cardiac Myosin | ATPase Activity | 5.2 | [7] |

Table 2: Cellular Activity of this compound

| Cell Line | Assay | IC50 / EC50 (µM) | Reference |

| HeLa | Proliferation Assay (72h) | 17.8 | [9] |

| HeLa | Cytokinesis Assay | 5.3 | [10] |

Table 3: Physicochemical Properties

| Property | Value | Reference |

| Water Solubility | ~400 µM (in aqueous buffer with 0.1-1% DMSO) | [7] |

| Solubility in DMSO | ~12.5 mg/mL | [6] |

| Solubility in DMF | ~20 mg/mL | [6] |

| Molar Mass | 307.35 g/mol | [11] |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Synthesis of this compound

The synthesis of this compound is achieved through the reduction of its precursor, para-nitroblebbistatin.

Materials:

-

Para-nitroblebbistatin

-

Methanol (CH₃OH)

-

Ammonium formate (NH₄HCO₂)

-

Palladium black (Pd) catalyst

Procedure:

-

Dissolve para-nitroblebbistatin in methanol.

-

Add ammonium formate to the solution.

-

Carefully add palladium black catalyst to the reaction mixture.

-

Stir the reaction mixture at room temperature for approximately 18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the palladium catalyst.

-

Evaporate the solvent under reduced pressure to obtain crude this compound.

-

Purify the product using column chromatography.

Myosin II ATPase Activity Assay

This protocol describes a colorimetric assay to measure the inhibition of myosin II ATPase activity by this compound. The assay quantifies the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

Materials:

-

Purified myosin II (e.g., rabbit skeletal muscle myosin S1)

-

Actin (for actin-activated ATPase activity)

-

This compound stock solution (in DMSO)

-

Assay Buffer (e.g., 20 mM MOPS pH 7.0, 5 mM MgCl₂, 100 mM KCl, 0.1 mM EGTA)

-

ATP solution

-

Malachite green reagent or similar phosphate detection reagent

-

96-well microplate

-

Plate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer. Include a vehicle control (DMSO only).

-

In a 96-well plate, add the myosin II solution. For actin-activated assays, pre-incubate myosin II with actin.

-

Add the different concentrations of this compound or vehicle control to the wells and incubate for a defined period (e.g., 10 minutes) at the desired temperature (e.g., 25°C).

-

Initiate the reaction by adding ATP to each well.

-

Allow the reaction to proceed for a specific time, ensuring it is within the linear range of Pi production.

-

Stop the reaction by adding the phosphate detection reagent (e.g., malachite green).

-

Measure the absorbance at the appropriate wavelength (e.g., ~620-650 nm for malachite green).

-

Generate a standard curve using known concentrations of phosphate.

-

Calculate the rate of Pi release for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability/Cytotoxicity Assay

This protocol outlines a method to assess the effect of this compound on cell viability using a tetrazolium-based assay (e.g., MTT or XTT).

Materials:

-

HeLa cells (or other cell line of interest)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT or XTT reagent

-

Solubilization solution (for MTT assay)

-

96-well cell culture plate

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium. Include a vehicle control (DMSO only) and a positive control for cytotoxicity if desired.

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

-

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

-

Add the MTT or XTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

If using MTT, add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for XTT).

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value for cytotoxicity.

Cell Migration Assay (Wound Healing/Scratch Assay)

This protocol describes a common method to evaluate the effect of this compound on cell migration.

Materials:

-

Cells that form a monolayer (e.g., HeLa, M2 melanoma cells)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

6-well or 12-well cell culture plates

-

Pipette tip (e.g., p200) or a dedicated scratch tool

-

Microscope with a camera

Procedure:

-

Seed cells in the wells of a multi-well plate and grow them to form a confluent monolayer.

-

Using a sterile pipette tip, create a linear "scratch" or "wound" in the center of the cell monolayer.

-

Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells and debris.

-

Replace the PBS with fresh cell culture medium containing the desired concentration of this compound or a vehicle control.

-

Acquire an initial image (T=0) of the scratch in each well.

-

Incubate the plate and acquire images of the same fields of view at regular time intervals (e.g., every 4-6 hours) for up to 24-48 hours.

-

Analyze the images to measure the area of the scratch at each time point.

-

Calculate the rate of wound closure to determine the effect of this compound on cell migration.

References

- 1. researchgate.net [researchgate.net]

- 2. caymanchem.com [caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. A highly soluble, non-phototoxic, non-fluorescent blebbistatin derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A highly soluble, non-phototoxic, non-fluorescent blebbistatin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Motorpharma - this compound [motorpharma.com]

- 8. TWO CLASSES OF MYOSIN INHIBITORS, BLEBBISTATIN, AND MAVACAMTEN, STABILIZE β-CARDIAC MYOSIN IN DIFFERENT STRUCTURAL AND FUNCTIONAL STATES - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. A simple and robust cell-based assay for the discovery of novel cytokinesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. apexbt.com [apexbt.com]

A Technical Guide to Para-aminoblebbistatin and Blebbistatin: Chemical Differences and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Blebbistatin, a selective inhibitor of myosin II, has become an indispensable tool in cell biology research. However, its utility is hampered by inherent limitations, including poor water solubility, phototoxicity, and intrinsic fluorescence. To overcome these drawbacks, derivatives have been developed, with para-aminoblebbistatin emerging as a promising alternative. This technical guide provides an in-depth comparison of the chemical and biological properties of this compound and blebbistatin, offering researchers the necessary information to select the appropriate inhibitor for their experimental needs. Detailed experimental protocols and visual representations of signaling pathways and workflows are included to facilitate practical application.

Chemical Differences

The primary chemical distinction between blebbistatin and this compound lies in the substitution on the phenyl group attached to the heterocyclic core. This compound features an amino group (-NH2) at the para position of this phenyl ring, whereas blebbistatin remains unsubstituted at this position. This seemingly minor modification has profound effects on the molecule's physicochemical properties.

Chemical Structure:

-

Blebbistatin: (S)-3a-Hydroxy-6-methyl-1-phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-one

-

This compound: (3aS)-1-(4-aminophenyl)-1,2,3,3a-tetrahydro-3a-hydroxy-6-methyl-4H-pyrrolo[2,3-b]quinolin-4-one[1][2]

Comparative Data

The addition of the para-amino group significantly improves several key characteristics of blebbistatin, making this compound a more versatile tool for a wider range of biological experiments. The following tables summarize the quantitative differences between the two compounds.

Table 1: Physicochemical Properties

| Property | Blebbistatin | This compound | Reference(s) |

| Molar Mass ( g/mol ) | 292.34 | 307.35 | [3][4] |

| Water Solubility | ~10 µM | ~400 µM | [3][5] |

| Solubility in DMSO | High | ~12.5-20 mg/mL | [1] |

| Fluorescence | Strong fluorophore (Abs: ~420-430 nm, Em: ~490-560 nm) | Non-fluorescent | [3][5] |

| Photostability | Degrades under blue light (450-490 nm) | Photostable | [1][3][5] |

| Phototoxicity | Phototoxic | Non-phototoxic | [3][5] |

| Cytotoxicity | Cytotoxic, especially upon illumination | Non-cytotoxic | [3][5] |

Table 2: Myosin II Inhibition

| Parameter | Blebbistatin | This compound | Reference(s) |

| Target | Myosin II isoforms (non-muscle, skeletal, cardiac) | Myosin II isoforms (non-muscle, skeletal, cardiac) | [3] |

| Mechanism of Action | Binds to an allosteric pocket, trapping myosin in a low actin-affinity state | Binds to an allosteric pocket, trapping myosin in a low actin-affinity state | [6] |

| IC50 (Rabbit Skeletal Muscle Myosin S1) | ~0.5-5 µM | ~1.3 µM | [2][7] |

| IC50 (Dictyostelium discoideum Myosin II) | ~3.9-4.4 µM | ~6.6-6.7 µM | [5] |

| IC50 (HeLa cell proliferation, 72h) | Not widely reported | 17.8 µM | [7] |

Signaling Pathway

Both blebbistatin and this compound exert their effects by inhibiting the ATPase activity of non-muscle myosin II, a key motor protein involved in various cellular processes, including cell migration and cytokinesis. The diagram below illustrates the signaling pathway leading to myosin II activation and its subsequent role in cellular contraction, which is the process targeted by these inhibitors.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize and compare blebbistatin and this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reduction of para-nitroblebbistatin.

-

Starting Material: para-nitroblebbistatin

-

Reagents: Ammonium (B1175870) formate (B1220265) (NH4HCO2), Palladium black (Pd black), Methanol (CH3OH)

-

Procedure:

-

Dissolve para-nitroblebbistatin in methanol.

-

Add ammonium formate and palladium black catalyst to the solution.

-

Stir the reaction mixture at room temperature for approximately 18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the palladium catalyst.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography to obtain pure this compound.[8]

-

Myosin II ATPase Activity Assay (IC50 Determination)

This protocol describes a colorimetric method to measure the inorganic phosphate (B84403) (Pi) released from ATP hydrolysis by myosin II.

-

Principle: The amount of Pi generated is proportional to the myosin II ATPase activity. The IC50 value is the concentration of the inhibitor that reduces the enzyme activity by 50%.

-

Materials:

-

Purified myosin II (e.g., rabbit skeletal muscle S1 fragment)

-

Actin

-

Assay Buffer (e.g., 20 mM MOPS pH 7.0, 5 mM MgCl2, 100 mM KCl, 0.1 mM EGTA)

-

ATP solution

-

Inhibitor stock solutions (blebbistatin and this compound in DMSO)

-

Malachite green reagent for phosphate detection

-

96-well microplate

-

Plate reader

-

-

Procedure:

-

Prepare serial dilutions of the inhibitors in the assay buffer. Ensure the final DMSO concentration is constant across all wells (e.g., <1%).

-

In a 96-well plate, add the assay buffer, actin, and the desired concentration of the inhibitor.

-

Add the purified myosin II to each well to initiate the reaction.

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a specific time (e.g., 30 minutes).

-

Stop the reaction by adding a quenching solution (e.g., EDTA).

-

Add the malachite green reagent to each well.

-

Measure the absorbance at ~650 nm using a plate reader.

-

Construct a dose-response curve by plotting the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Aqueous Solubility Assay

This protocol outlines a method to determine the kinetic solubility of the compounds.

-

Principle: A concentrated DMSO stock of the compound is diluted into an aqueous buffer, and the concentration in the soluble fraction is measured after equilibration and centrifugation.

-

Materials:

-

Blebbistatin and this compound

-

DMSO

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

Microcentrifuge tubes

-

UV-Vis spectrophotometer or HPLC

-

-

Procedure:

-

Prepare a high-concentration stock solution of each compound in DMSO (e.g., 10 mM).

-

Add a small volume of the DMSO stock to the aqueous buffer in a microcentrifuge tube to achieve a final concentration that is expected to be above the solubility limit.

-

Incubate the mixture at room temperature for a set period (e.g., 2 hours) with gentle agitation to allow for equilibration.

-

Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 30 minutes to pellet the insoluble compound.

-

Carefully collect the supernatant.

-

Determine the concentration of the dissolved compound in the supernatant using a UV-Vis spectrophotometer (if the compound has a suitable chromophore) or by HPLC against a standard curve.

-

Photostability Assessment

This protocol describes a method to evaluate the degradation of the compounds upon exposure to light.

-

Principle: The change in the absorbance spectrum of the compound is measured after exposure to a specific wavelength of light.

-

Materials:

-

Blebbistatin and this compound solutions of known concentration

-

Quartz cuvettes

-

Light source with a specific wavelength (e.g., 480 nm)

-

UV-Vis spectrophotometer

-

-

Procedure:

-

Prepare solutions of blebbistatin and this compound in a suitable solvent (e.g., assay buffer).

-

Measure the initial absorbance spectrum of each solution.

-

Expose the solutions in quartz cuvettes to the light source for defined periods.

-

At each time point, measure the absorbance spectrum of the exposed solutions.

-

A decrease in the absorbance at the characteristic wavelength indicates degradation of the compound.

-

Cytotoxicity Assay (MTT Assay)

This protocol outlines the MTT assay to assess the effect of the compounds on cell viability.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism reduce the yellow MTT to a purple formazan (B1609692) product.

-

Materials:

-

Cell line (e.g., HeLa)

-

Cell culture medium

-

Blebbistatin and this compound

-

MTT solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Plate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of blebbistatin or this compound for the desired duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated (DMSO) controls.

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at ~570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

-

Experimental Workflows

The following diagrams illustrate typical experimental workflows for comparing the properties of blebbistatin and this compound.

Conclusion

This compound represents a significant improvement over its parent compound, blebbistatin. Its enhanced water solubility, photostability, and lack of fluorescence and cytotoxicity make it a superior choice for a wide array of cell biology and in vivo studies, particularly those involving fluorescence microscopy and long-term cell imaging. While its inhibitory potency on some myosin II isoforms is slightly lower than that of blebbistatin, its advantageous physicochemical properties often outweigh this minor difference. This guide provides the foundational knowledge and practical protocols for researchers to effectively utilize both this compound and blebbistatin in their investigations of myosin II-dependent cellular processes.

References

- 1. pnas.org [pnas.org]

- 2. benchchem.com [benchchem.com]

- 3. Nonmuscle Myosin II Regulation Directs Its Multiple Roles in Cell Migration and Division | Annual Reviews [annualreviews.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Myosin II in mechanotransduction: master and commander of cell migration, morphogenesis, and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

The Discovery and Synthesis of para-Aminoblebbistatin: A Technical Guide for Researchers

A highly soluble, photostable, and non-cytotoxic myosin II inhibitor, para-aminoblebbistatin, has emerged as a superior molecular tool for investigating the intricate roles of actomyosin (B1167339) contractility in cellular and developmental processes. This guide provides an in-depth overview of its discovery, a detailed protocol for its synthesis, and its application in biological research, tailored for researchers, scientists, and drug development professionals.

Discovered as a derivative of the widely used myosin II inhibitor blebbistatin, this compound overcomes several of its predecessor's limitations, including poor water solubility, phototoxicity, and cytotoxicity.[1][2] These improved properties make it an ideal reagent for a wide range of applications, particularly in live-cell imaging and in vivo studies.[1][3]

Physicochemical and Pharmacological Properties

This compound exhibits significantly improved physicochemical properties compared to blebbistatin, most notably its enhanced water solubility. This allows for the preparation of higher concentration stock solutions and reduces the likelihood of precipitation in aqueous experimental buffers.[1] Furthermore, its photostability and lack of cytotoxicity under blue light irradiation make it a more reliable tool for fluorescence microscopy studies.[1][4]

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₇N₃O₂ | [5] |

| Molecular Weight | 307.4 g/mol | [5] |

| Appearance | Crystalline solid | [5] |

| Water Solubility | ~440 µM | [1] |

| Solubility in DMSO | ~12.5 mg/mL | [5] |

| Solubility in DMF | ~20 mg/mL | [5] |

| Purity | ≥95% | [5] |

| Storage | -20°C | [5] |

| Target | IC₅₀ | Reference |

| Rabbit Skeletal Muscle Myosin S1 | 1.3 µM | [6] |

| Dictyostelium discoideum Myosin II Motor Domain | 6.6 µM | [6] |

| HeLa Cell Proliferation (72 h) | 17.8 µM | [6] |

Mechanism of Action: Inhibition of the Actomyosin Contractile Cycle

This compound, like its parent compound, functions as a specific inhibitor of non-muscle myosin II ATPase activity.[6] It binds to a pocket on the myosin head, stabilizing the myosin-ADP-Pi complex and preventing the power stroke that drives actin filament sliding.[7] This leads to a relaxation of the actomyosin network, impacting a multitude of cellular processes such as cell migration, cytokinesis, and intracellular transport.

References

- 1. Linking planar polarity signalling to actomyosin contractility during vertebrate neurulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. What is Actomyosin? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]

- 4. A role for actomyosin contractility in Notch signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

Para-aminoblebbistatin: A Technical Guide to a Photostable Non-Muscle Myosin II Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Para-aminoblebbistatin is a potent and selective inhibitor of non-muscle myosin II (NMII), a crucial motor protein involved in a myriad of cellular processes including cell migration, division, and adhesion. As a derivative of blebbistatin, this compound offers significant advantages, most notably its high water solubility, photostability, and reduced cytotoxicity, making it an invaluable tool for live-cell imaging and in vivo studies. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its use, and a visualization of the key signaling pathway it perturbs.

Mechanism of Action

Non-muscle myosin II, a hexameric protein complex, generates mechanical force through the ATP-dependent cyclical interaction with actin filaments.[1][2] This process is fundamental to the contractility of the actomyosin (B1167339) cytoskeleton. This compound, like its parent compound blebbistatin, allosterically inhibits the ATPase activity of the NMII motor domain.[3][4] It specifically traps the myosin in a state with low affinity for actin, where ADP and inorganic phosphate (B84403) are bound to the active site.[3][5] By preventing the release of phosphate, this compound effectively uncouples the ATPase cycle from force production, leading to the relaxation of actomyosin stress fibers and the inhibition of NMII-dependent cellular functions.[3][6]

Advantages Over Blebbistatin

The utility of blebbistatin in research has been hampered by several key limitations. This compound was developed to overcome these challenges:

-

Photostability: Blebbistatin is notoriously photolabile, degrading into cytotoxic products upon exposure to blue light (450-490 nm), which is commonly used in fluorescence microscopy.[7][8] this compound is significantly more photostable, making it ideal for long-term live-cell imaging experiments without inducing phototoxicity.[7][9]

-

Increased Water Solubility: Blebbistatin has poor aqueous solubility, often requiring the use of organic solvents and limiting its effective concentration in biological assays.[9] this compound exhibits substantially higher water solubility, facilitating its use in a wider range of experimental conditions and improving its bioavailability.[9]

-

Reduced Cytotoxicity: The degradation products of blebbistatin can be toxic to cells, confounding experimental results.[7] this compound and its precursor, para-nitroblebbistatin, have been shown to be neither phototoxic nor cytotoxic, ensuring that observed cellular effects are a direct result of NMII inhibition.[9][10]

-

Non-fluorescent: Blebbistatin is inherently fluorescent, which can interfere with the detection of other fluorescent signals in imaging experiments. This compound is non-fluorescent, eliminating this potential artifact.[9]

Quantitative Inhibitory Activity

The inhibitory potency of this compound and related compounds against various myosin II isoforms is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's effectiveness.

| Compound | Myosin Isoform | IC50 (µM) | Assay Type | Reference |

| This compound | Rabbit Skeletal Muscle Myosin S1 (SkS1) | 1.3 | Basal ATPase Activity | [3][9] |

| Rabbit Skeletal Muscle Myosin S1 (SkS1) | 0.47 | Actin-Activated ATPase Activity | [9] | |

| Dictyostelium discoideum Myosin II Motor Domain (DdMD) | 6.6 | Actin-Activated ATPase Activity | [3][9] | |

| HeLa Cells (inhibition of proliferation) | 17.8 | Cell Proliferation | [3][9] | |

| (-)-Blebbistatin | Non-muscle Myosin IIA | 0.5 - 5 | Mg-ATPase Activity | [11] |

| Non-muscle Myosin IIB | 0.5 - 5 | Mg-ATPase Activity | [11] | |

| Smooth Muscle Myosin | 80 | Mg-ATPase Activity | [11] | |

| Dictyostelium discoideum Myosin II | 7 | Actin-Activated MgATPase | [12] | |

| Non-muscle Myosin IIA | 3.58 | Actin-Activated ATPase Activity | [13] | |

| Non-muscle Myosin IIB | 2.30 | Actin-Activated ATPase Activity | [13] | |

| Non-muscle Myosin IIC | 1.57 | Actin-Activated ATPase Activity | [13] | |

| Smooth Muscle Myosin | 6.47 | Actin-Activated ATPase Activity | [13] |

Signaling Pathway

Non-muscle myosin II activity is tightly regulated by a complex signaling network. A key pathway involves the small GTPase RhoA and its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK). Activation of RhoA leads to the activation of ROCK, which in turn promotes the phosphorylation of the myosin regulatory light chain (RLC) at Serine 19. This phosphorylation is a critical step for the activation of NMII, enabling its assembly into bipolar filaments and its motor activity. ROCK can phosphorylate the RLC directly and also indirectly by inhibiting myosin light chain phosphatase (MLCP), the enzyme that dephosphorylates the RLC. This compound acts downstream in this pathway by directly inhibiting the ATPase activity of the assembled and activated NMII motor.

References

- 1. Characterization of Three Full-length Human Nonmuscle Myosin II Paralogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. biorxiv.org [biorxiv.org]

- 4. biorxiv.org [biorxiv.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. biophysik.physik.uni-muenchen.de [biophysik.physik.uni-muenchen.de]

- 7. youtube.com [youtube.com]

- 8. Regulation of Nonmuscle Myosin II by Tropomyosin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. med.upenn.edu [med.upenn.edu]

- 10. m.youtube.com [m.youtube.com]

- 11. caymanchem.com [caymanchem.com]

- 12. The ATPase cycle of human muscle myosin II isoforms: Adaptation of a single mechanochemical cycle for different physiological roles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Characterization of Blebbistatin Inhibition of Smooth Muscle Myosin and Nonmuscle Myosin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Photostability and Fluorescence of para-aminoblebbistatin

For Researchers, Scientists, and Drug Development Professionals

Introduction: Blebbistatin is a widely utilized small molecule inhibitor of class II myosins, crucial for studying processes like muscle contraction, cell motility, and cytokinesis.[1] However, its application in live-cell fluorescence microscopy is severely hampered by significant drawbacks: poor water solubility, inherent fluorescence, and, most critically, phototoxicity upon exposure to blue light.[1][2][3] To overcome these limitations, derivatives have been synthesized, among which para-aminoblebbistatin has emerged as a superior alternative. This guide provides a detailed overview of the photostability and fluorescence characteristics of this compound, presenting key data and experimental methodologies.

Core Properties: Photostability and Fluorescence

Photostability and Lack of Phototoxicity

A primary advantage of this compound is its exceptional photostability. Unlike its parent compound, blebbistatin, which degrades into cytotoxic intermediates upon exposure to blue light (450-490 nm), this compound is stable and not phototoxic when irradiated with light of wavelengths greater than 440 nm.[4][5][6] This property is critical for live-cell imaging experiments that require prolonged exposure to excitation light, particularly for common fluorophores like GFP.

Studies have demonstrated this lack of phototoxicity in various models. For instance, when HeLa cells expressing EGFP-α-tubulin were imaged over 12 hours, those treated with blebbistatin showed severe signs of phototoxicity, including rounding up and cell death.[1][7] In contrast, cells treated with this compound showed no such effects and maintained normal morphology, comparable to controls.[1][7] This stability makes it an ideal tool for long-term live-cell imaging studies.[1]

Fluorescence Profile

This compound is considered a non-fluorescent derivative.[1][8][9][10] This is a significant improvement over blebbistatin, which exhibits strong intrinsic fluorescence (absorption ~420 nm, emission ~490 nm in water) that can interfere with the signals from other fluorescent reporters, such as GFP.[9][11] The C15 amino-substitution on the blebbistatin scaffold effectively quenches this fluorescence.[1] The absence of a fluorescent signal from the inhibitor itself ensures that the detected photons originate solely from the intended fluorescent probes, leading to cleaner data and higher signal-to-noise ratios in imaging experiments.

Quantitative Data Presentation

The following tables summarize the key quantitative properties of this compound, comparing it with blebbistatin where relevant.

Table 1: Physicochemical and Spectral Properties

| Property | This compound | Blebbistatin | Reference |

| Molecular Weight | 307.4 g/mol | 292.34 g/mol | [5] |

| Solubility (Aqueous Buffer) | ~300-440 µM | < 10 µM | [1][2][4] |

| Extinction Coefficient (Water, pH 7.3) | 6,860 M⁻¹cm⁻¹ at 427 nm | N/A | [4] |

| Extinction Coefficient (DMSO) | 9,900 M⁻¹cm⁻¹ at 450 nm | N/A | [4] |

| UV/Vis Absorption Maxima (λmax) | 245, 299, 429 nm | ~420 nm | [5][9] |

| Fluorescence | Non-fluorescent | Fluorescent | [1][9] |

| Phototoxicity (>440 nm light) | No | Yes | [1][4] |

| Cytotoxicity (in dark) | No | Yes | [1][4] |

Table 2: Myosin II Inhibitory Activity (IC₅₀ Values)

| Myosin Isoform / Assay | This compound (IC₅₀) | Blebbistatin (IC₅₀) | Reference |

| Rabbit Skeletal Muscle S1 (Basal ATPase) | ~1.3 µM | ~0.3 µM | [1][4] |

| Rabbit Skeletal Muscle S1 (Actin-activated) | ~0.47 µM | ~0.11 µM | [1] |

| Dictyostelium discoideum Myosin II (Basal) | ~6.6 µM | ~4.4 µM | [1] |

| Dictyostelium discoideum Myosin II (Actin-activated) | ~6.7 µM | ~3.9 µM | [1] |

| HeLa Cell Proliferation (72h) | 17.8 µM | 6.4 µM | [8] |

Note: While a slightly weaker inhibitor than blebbistatin, its vastly superior solubility and photochemical properties often make it more effective and reliable in cellular applications.[9]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols derived from published studies for assessing the key properties of this compound.

Protocol: Live-Cell Phototoxicity Assay

Objective: To assess the phototoxicity of this compound during prolonged live-cell fluorescence microscopy.

Materials:

-

HeLa cells stably expressing fluorescent proteins (e.g., EGFP-α-tubulin and H2B-mCherry).[7]

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

This compound (50 mM stock in DMSO).

-

Blebbistatin (for positive control).

-

Confocal microscope with environmental chamber (37°C, 5% CO₂).

Procedure:

-

Cell Plating: Seed HeLa cells onto glass-bottom imaging dishes at a density that allows for imaging of individual cells. Allow cells to adhere and grow for 24 hours.

-

Compound Addition: Prepare a working solution of 50 µM this compound in pre-warmed culture medium. As a positive control for phototoxicity, prepare a 50 µM solution of blebbistatin.

-

Incubation: Replace the medium in the imaging dishes with the inhibitor-containing medium. Place the dishes on the microscope stage within the environmental chamber.

-

Time-Lapse Imaging:

-

Data Analysis:

-

Compile the time-lapse images into movies.

-

Visually inspect the cells for morphological signs of phototoxicity, such as cell rounding, blebbing, detachment, and cell death.

-

Quantify cell viability over time for each condition.

-

Protocol: Zebrafish Embryo Cytotoxicity Assay

Objective: To evaluate the general cytotoxicity of this compound in a whole-organism model.

Materials:

-

Wild-type zebrafish embryos.

-

Embryo medium (e.g., E3 medium).

-

This compound (stock in DMSO).

-

Multi-well plates (e.g., 24-well).

-

Incubator at 28.5°C.

Procedure:

-

Embryo Collection: Collect freshly fertilized zebrafish embryos and place them in E3 medium.

-

Treatment Groups:

-

Prepare serial dilutions of this compound in E3 medium at various concentrations (e.g., 0, 10, 20, 50, 100 µM).

-

Dispense the solutions into the wells of a 24-well plate.

-

-

Incubation:

-

Place 20 embryos into each well.[1]

-

Incubate the plates in the dark at 28.5°C for 72 hours.

-

-

Data Collection:

-

At 24, 48, and 72 hours post-fertilization, count the number of surviving embryos in each well under a stereomicroscope.

-

Record any developmental abnormalities.

-

-

Analysis: Plot the percentage of survival against the inhibitor concentration to determine the lifespan and assess cytotoxicity.

Protocol: Myosin ATPase Activity Assay

Objective: To quantify the inhibitory effect of this compound on the ATPase activity of a specific myosin II isoform.

Materials:

-

Purified myosin motor domain (e.g., rabbit skeletal muscle myosin S1).

-

F-actin.

-

Assay buffer (e.g., 20 mM MOPS pH 7.0, 5 mM KCl, 2 mM MgCl₂).

-

ATP.

-

Phosphate (B84403) detection reagent (e.g., malachite green).

-

This compound at various concentrations.

Procedure:

-

Reaction Setup: In a 96-well plate, combine the assay buffer, myosin S1, and (for actin-activated assays) F-actin.

-

Inhibitor Addition: Add varying concentrations of this compound to the wells. Include a no-inhibitor control.

-

Initiate Reaction: Start the reaction by adding a final concentration of 1 mM ATP to each well.

-

Incubation: Incubate the plate at a constant temperature (e.g., 25°C) for a set period during which the reaction is linear.

-

Stop Reaction & Detect Phosphate: Stop the reaction by adding the malachite green reagent, which also complexes with the inorganic phosphate (Pi) released during ATP hydrolysis.

-

Measure Absorbance: Read the absorbance at ~650 nm using a plate reader.

-

Data Analysis:

-

Convert absorbance values to Pi concentration using a standard curve.

-

Calculate the ATPase activity (µmol Pi/min/mg myosin).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data with a dose-response curve to determine the IC₅₀ value.[1]

-

Mandatory Visualizations

Synthesis of this compound

The synthesis of this compound is achieved via the reduction of its precursor, para-nitroblebbistatin.

Caption: Synthesis of this compound from para-nitroblebbistatin.[12]

Myosin II Inhibition Mechanism

This compound, like blebbistatin, inhibits myosin II by trapping it in a state with low affinity for actin, thereby preventing force production.

Caption: Inhibition of the myosin II cycle by this compound.[13][14]

Experimental Workflow: Phototoxicity Assay

A logical workflow for assessing the phototoxicity of a compound in a cell-based imaging experiment.

Caption: Workflow for comparing phototoxicity in live cells.[1][7]

Conclusion

This compound represents a significant advancement over blebbistatin for researchers studying myosin II-dependent processes. Its high water solubility, lack of intrinsic fluorescence, and, most importantly, its photostability make it an invaluable tool for modern quantitative cell biology.[1][2] By eliminating the confounding variables of phototoxicity and fluorescent interference, this compound allows for more accurate and reliable data acquisition in demanding applications such as long-term live-cell imaging and high-resolution microscopy. While its inhibitory potency is slightly lower than that of blebbistatin, its superior physicochemical properties provide a decisive advantage for in vivo and in vitro experiments.

References

- 1. A highly soluble, non-phototoxic, non-fluorescent blebbistatin derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A highly soluble, non-phototoxic, non-fluorescent blebbistatin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. malnalab.hu [malnalab.hu]

- 4. Motorpharma - this compound [motorpharma.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Blebbistatin - Wikipedia [en.wikipedia.org]

- 10. apexbt.com [apexbt.com]

- 11. Properties of blebbistatin for cardiac optical mapping and other imaging applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Mechanism of blebbistatin inhibition of myosin II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Para-aminoblebbistatin: A Technical Guide to Solubility in DMSO and Aqueous Buffers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Para-aminoblebbistatin, a derivative of blebbistatin, is a widely utilized small molecule inhibitor of non-muscle myosin II ATPase activity.[1][2] Its utility in research, particularly in studies of cytokinesis, cell migration, and blebbing, is well-established.[1][2][3] A critical consideration for its effective use is its solubility in common laboratory solvents. This technical guide provides an in-depth overview of the solubility of this compound in Dimethyl Sulfoxide (DMSO) and various aqueous buffers, complete with quantitative data, experimental protocols, and visual diagrams to aid in experimental design and execution. The addition of a 4'-amino group significantly enhances the water solubility of this compound compared to its parent compound, blebbistatin, while also reducing phototoxicity and inherent fluorescence.[1][2][4][5]

Data Presentation: Solubility of this compound

The following tables summarize the quantitative solubility data for this compound in DMSO and aqueous buffer systems.

Table 1: Solubility in Organic Solvents

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Source(s) |

| DMSO | ~12.5 | ~40.6 | [1] |

| DMSO | 10 | ~32.5 | [2][5] |

| DMSO | 50 (recommended stock) | 162.6 | [6] |

| Dimethyl formamide (B127407) (DMF) | ~20 | ~65.0 | [1][2][5] |

Molecular Weight of this compound: 307.4 g/mol [1][5]

Table 2: Solubility in Aqueous Buffers

| Aqueous Buffer System | Concentration (mg/mL) | Molar Concentration (µM) | Source(s) |

| 1:1 DMF:PBS (pH 7.2) | ~0.5 | ~1626 | [1][2][5] |

| Water-based buffers with 0.1% DMSO | 300 - 420 (equilibrium) | [6] | |

| Assay buffer with 0.1% DMSO | 298 ± 2.5 (equilibrium) | [4] | |

| Assay buffer with 1% DMSO | 426 ± 1.7 (equilibrium) | [4] |

Experimental Protocols

Understanding the methodologies used to determine solubility is crucial for interpreting the data and for designing new experiments. Below are detailed protocols for preparing this compound solutions and for determining its solubility.

Protocol 1: Preparation of a Stock Solution in DMSO

This protocol outlines the steps for preparing a concentrated stock solution of this compound in DMSO.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. wahoo.nsm.umass.edu [wahoo.nsm.umass.edu]

- 4. A highly soluble, non-phototoxic, non-fluorescent blebbistatin derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 5. para-amino-Blebbistatin | CAS 2097734-03-5 | Cayman Chemical | Biomol.com [biomol.com]

- 6. Motorpharma - this compound [motorpharma.com]

Para-aminoblebbistatin: A Technical Guide to a Photostable Myosin II Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Para-aminoblebbistatin is a derivative of the well-established non-muscle myosin II (NMII) inhibitor, blebbistatin. Developed to overcome the limitations of its parent compound, this compound offers significantly improved physicochemical and photophysical properties, making it a superior tool for studying the roles of myosin II in various cellular processes. Key advantages include high water solubility, photostability, and a lack of fluorescence and phototoxicity, which are critical for live-cell imaging and in vivo studies.[1][2][3] This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental applications of this compound.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name (3aS)-1-(4-aminophenyl)-1,2,3,3a-tetrahydro-3a-hydroxy-6-methyl-4H-pyrrolo[2,3-b]quinolin-4-one, is the (S)-enantiomer, which is the active form.[1][2] The addition of an amino group at the para position of the phenyl ring is the key modification from blebbistatin, conferring its advantageous properties.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (3aS)-1-(4-aminophenyl)-1,2,3,3a-tetrahydro-3a-hydroxy-6-methyl-4H-pyrrolo[2,3-b]quinolin-4-one | [2][4][5] |

| Synonyms | p-amino-Blebbistatin, (S)-4'-amino-Blebbistatin, (–)-4'-amino-Blebbistatin | [1][2] |

| CAS Number | 2097734-03-5 | [2][6] |

| Molecular Formula | C₁₈H₁₇N₃O₂ | [1][2] |

| Molecular Weight | 307.35 g/mol | [2][7] |

| Appearance | Crystalline solid | [1] |

| Purity | ≥95% | [1][8] |

| Solubility | DMSO: ~12.5 mg/mLDMF: ~20 mg/mLAqueous Buffer (e.g., PBS): ~0.5 mg/mL (with 1:1 DMF)Water: ~400-440 µM | [1][3][7] |

| Storage | Store as solid at -20°C for ≥ 4 years. Stock solutions in DMSO can be stored at -80°C for 6 months. | [1][6] |

Photophysical Properties

A significant drawback of blebbistatin is its degradation upon exposure to blue light (450-490 nm), which leads to the formation of cytotoxic intermediates and inherent fluorescence that can interfere with imaging studies.[1][4] this compound was specifically designed to mitigate these issues.

Table 2: Photophysical and Phototoxicity Profile

| Property | This compound | Blebbistatin (for comparison) | Reference |

| Fluorescence | Non-fluorescent | Fluorescent (Abs: ~430 nm, Em: ~560 nm in DMSO) | [2][3][9] |

| Photostability | Stable under blue light irradiation (>440 nm) | Degrades under blue light (450-490 nm) | [2][3][10] |

| Phototoxicity | Non-phototoxic | Phototoxic upon irradiation | [3][9][11] |

| Cytotoxicity (dark) | Non-cytotoxic | Cytotoxic at higher concentrations or with prolonged exposure | [3][10] |

| UV/Vis (λmax) | 245, 299, 429 nm | Not specified | [1] |

| Extinction Coeff. | 6860 M⁻¹cm⁻¹ (in water at 427 nm)9900 M⁻¹cm⁻¹ (in DMSO at 450 nm) | Not specified | [10] |

Biological Activity and Mechanism of Action

This compound is a selective inhibitor of myosin II, a motor protein essential for cellular processes such as cytokinesis, cell migration, and contraction.[6][12] Its mechanism of action mirrors that of blebbistatin. It inhibits the Mg-ATPase activity of the myosin II motor domain.[4][6] The inhibitor binds to a pocket on the myosin head, trapping it in a state with low affinity for actin, specifically the myosin-ADP-Pi complex, thereby preventing the force-producing power stroke.[13]

dot

Caption: Mechanism of Myosin II inhibition by this compound.

Table 3: Inhibitory Activity (IC₅₀) of this compound on Myosin II Isoforms

| Species/Myosin Isoform | Assay Type | IC₅₀ (µM) | Reference |

| Rabbit Skeletal Muscle Myosin S1 | Basal ATPase | ~1.3 | [6][9][10] |

| Rabbit Skeletal Muscle Myosin S1 | Actin-activated ATPase | ~0.47 | [10][14] |

| Dictyostelium discoideum Myosin II MD | Actin-activated ATPase | ~6.6 | [6][9][10] |

| Human Non-muscle Myosin 2A MD | ATPase | 9 | [7] |

| Human Non-muscle Myosin 2B MD | ATPase | 20 | [7] |

| Human Non-muscle Myosin 2C MD | ATPase | 7.2 | [7] |

| Pig Cardiac Myosin | ATPase | 5.3 | [7] |

| Chicken Smooth Muscle Myosin S1 | ATPase | 13 | [7] |

| HeLa Cells | Proliferation | 17.8 | [6][14] |

Upstream Regulation of Non-Muscle Myosin II

The activity of non-muscle myosin II (NMII) is primarily regulated by the phosphorylation of its regulatory light chain (RLC) on Serine-19 and Threonine-18.[12][15] This phosphorylation event is controlled by several upstream signaling pathways, most notably the RhoA/ROCK pathway and Ca²⁺/Calmodulin-dependent myosin light chain kinase (MLCK).[16] Activation of these kinases leads to RLC phosphorylation, which promotes the unfolding of the myosin hexamer from a compact, inactive state to an extended, active state capable of assembling into bipolar filaments that drive cellular contraction.[15][17]

dot

Caption: Key signaling pathways regulating Non-Muscle Myosin II activity.

Experimental Protocols & Methodologies

Synthesis of this compound

This compound is synthesized via the reduction of its precursor, para-nitroblebbistatin.

-

Reaction: Reduction of para-nitroblebbistatin.

-

Reagents and Conditions:

-

Para-nitroblebbistatin (starting material)

-

Ammonium (B1175870) formate (B1220265) (NH₄HCO₂)

-

Palladium black (Pd black) catalyst

-

Methanol (CH₃OH) as solvent

-

-

Procedure: The reaction is typically carried out at room temperature for approximately 18 hours.[18] The palladium catalyst facilitates the reduction of the nitro group to an amino group using ammonium formate as the hydrogen donor.

Preparation of Stock and Working Solutions

Due to its improved solubility, preparing solutions of this compound is more straightforward than for blebbistatin.

-

Stock Solution (e.g., 50 mM): Dissolve the crystalline solid in 100% DMSO. Purge with an inert gas like nitrogen or argon and store in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[10]

-

Working Solution (Aqueous Buffer): For cell culture or in vitro assays, dilute the DMSO stock solution directly into the aqueous buffer (e.g., PBS, cell media, HEPES buffer) to the final desired concentration. The final DMSO concentration should typically be kept low (e.g., <1%) to avoid solvent effects. This compound is stable in aqueous solution and does not precipitate at working concentrations (e.g., up to 440 µM).[1][3]

In Vitro Myosin ATPase Activity Assay (Representative Protocol)

This protocol describes a general method to measure the inhibitory effect of this compound on the actin-activated ATPase activity of a myosin II motor domain construct (e.g., skeletal muscle myosin subfragment-1, SkS1).

-

Reagents:

-

Myosin II S1 fragment

-

F-actin

-

Assay Buffer (e.g., 20mM HEPES pH 7.3, 40mM NaCl, 4mM MgCl₂)

-

ATP

-

This compound (serial dilutions from DMSO stock)

-

Phosphate (B84403) detection reagent (e.g., malachite green)

-

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer, F-actin, and myosin S1 in a 96-well plate.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells and incubate for a short period.

-

Initiate the reaction by adding a final concentration of ATP (e.g., 1 mM).

-

Allow the reaction to proceed at a controlled temperature (e.g., 25°C) for a set time.

-

Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a phosphate detection reagent.

-

Plot the ATPase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

dot

Caption: General workflow for an in vitro Myosin II ATPase inhibition assay.

Conclusion

This compound represents a significant advancement over blebbistatin for the study of myosin II-dependent processes. Its high water solubility, lack of fluorescence, photostability, and low toxicity make it an ideal inhibitor for a wide range of applications, particularly in live-cell fluorescence microscopy and in vivo animal models where the limitations of blebbistatin are most pronounced.[3] This guide provides the core technical data and methodologies to enable researchers to effectively utilize this powerful molecular tool.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. medkoo.com [medkoo.com]

- 3. A highly soluble, non-phototoxic, non-fluorescent blebbistatin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. para-amino-Blebbistatin | 2097734-03-5 [sigmaaldrich.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. para-amino-Blebbistatin - Cayman Chemical [bioscience.co.uk]

- 9. Blebbistatin - Wikipedia [en.wikipedia.org]

- 10. Motorpharma - this compound [motorpharma.com]

- 11. researchgate.net [researchgate.net]

- 12. Non-muscle myosin II in disease: mechanisms and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mechanism of blebbistatin inhibition of myosin II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A highly soluble, non-phototoxic, non-fluorescent blebbistatin derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. Non-muscle myosin 2 at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Non-muscle myosin II takes centre stage in cell adhesion and migration - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Para-aminoblebbistatin: An In-depth Technical Guide to its Inhibition of Myosin II Isoforms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Para-aminoblebbistatin is a water-soluble, photostable, and non-fluorescent derivative of blebbistatin, a widely used small-molecule inhibitor of myosin II.[1][2] Its favorable physicochemical properties make it a valuable tool for studying the diverse cellular functions of myosin II, including muscle contraction, cell division, migration, and adhesion.[1][3] This technical guide provides a comprehensive overview of the inhibitory activity of this compound against various myosin II isoforms, detailed experimental protocols for assessing its potency, and visualization of relevant signaling pathways.

Data Presentation: IC50 of this compound and Related Compounds

The inhibitory potency of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzymatic activity of a target myosin II isoform by 50%. The following table summarizes the reported IC50 values for this compound against several myosin II isoforms. For comparative purposes, IC50 values for the parent compound, (-)-blebbistatin, against non-muscle myosin IIA and IIB are also included.

| Compound | Myosin II Isoform | Species/System | IC50 (µM) | Reference |

| This compound | Skeletal Muscle Myosin S1 (SkS1) | Rabbit | 1.3 | [4] |

| Dictyostelium discoideum Myosin II Motor Domain (DdMD) | 6.6 | [4] | ||

| HeLa Cell Proliferation (non-muscle myosin II dependent) | Human | 17.8 | [1][4] | |

| (-)-Blebbistatin | Non-muscle Myosin IIA | Vertebrate | 0.5 - 5 | [5][6] |

| Non-muscle Myosin IIB | Vertebrate | 0.5 - 5 | [5][6] | |

| Smooth Muscle Myosin | ~80 | [6] |

Experimental Protocols: Determination of Myosin II ATPase Activity and IC50

The IC50 values of myosin inhibitors are typically determined by measuring the actin-activated Mg-ATPase activity of the myosin motor domain in the presence of varying concentrations of the inhibitor. The following is a generalized protocol synthesized from established methods for determining the IC50 of this compound.[7][8][9][10]

Principle

The assay measures the rate of ATP hydrolysis by myosin in the presence of actin, which is quantified by measuring the amount of inorganic phosphate (B84403) (Pi) released over time. The rate of Pi release is then plotted against the inhibitor concentration to determine the IC50.

Materials

-

Purified myosin II isoform (e.g., heavy meromyosin or subfragment 1)

-

Actin, purified and polymerized into F-actin

-

This compound stock solution (in DMSO or appropriate solvent)

-

Assay Buffer: e.g., 15 mM HEPES pH 7.5, 50 mM KCl, 1 mM MgCl2, 0.1 mM EGTA[7]

-

ATP solution (with a tracer amount of [γ-³²P]ATP for radioactive detection, or non-radioactive for colorimetric methods)

-

Stop Solution (e.g., a solution containing sulfuric acid and silicotungstic acid for radioactive assays, or a malachite green-based reagent for colorimetric assays)[7]

-

Scintillation cocktail and counter (for radioactive assays) or a spectrophotometer (for colorimetric assays)

Procedure

-

Preparation of Reaction Mixtures:

-

In a series of microfuge tubes, prepare reaction mixtures containing the assay buffer, a fixed concentration of actin, and varying concentrations of this compound.

-

Include a control tube with no inhibitor (vehicle control) and a blank tube with no enzyme.

-

Pre-incubate the tubes at the desired assay temperature (e.g., 37°C).[7]

-

-

Initiation of the Reaction:

-

Add a fixed concentration of the myosin II isoform to each tube to start the reaction.[7]

-

Vortex briefly to ensure thorough mixing.

-

-

Incubation and Termination:

-

Incubate the reactions for a fixed period during which the ATP hydrolysis is linear.

-

Stop the reaction by adding the stop solution at precise time intervals.[7]

-

-

Quantification of Inorganic Phosphate (Pi):

-

Radioactive Method:

-

Colorimetric Method (e.g., Malachite Green):

-

Follow the specific instructions for the malachite green reagent to develop the color.

-

Measure the absorbance at the appropriate wavelength (e.g., 620-660 nm) using a spectrophotometer.

-

-

-

Data Analysis:

-

Calculate the rate of ATP hydrolysis for each inhibitor concentration, typically expressed as nmol Pi/min/mg myosin.

-

Plot the percentage of inhibition (relative to the no-inhibitor control) against the logarithm of the this compound concentration.

-

Fit the data to a dose-response curve (e.g., a sigmoidal curve) to determine the IC50 value.

-

Mandatory Visualizations

Experimental Workflow for IC50 Determination

Caption: Workflow for determining the IC50 of a myosin II inhibitor.

Myosin II Activation Signaling Pathway

Caption: Rho-ROCK signaling pathway regulating myosin II activity.

References

- 1. A highly soluble, non-phototoxic, non-fluorescent blebbistatin derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A highly soluble, non-phototoxic, non-fluorescent blebbistatin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Non-muscle myosin II is a promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Specificity of blebbistatin, an inhibitor of myosin II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. ohsu.edu [ohsu.edu]

- 8. ATPase assay | Andex [andexbiotech.com]

- 9. Toward understanding actin activation of myosin ATPase: The role of myosin surface loops - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols for Para-aminoblebbistatin Treatment in HeLa Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Para-aminoblebbistatin is a photostable and non-fluorescent derivative of blebbistatin, a selective inhibitor of non-muscle myosin II (NMII).[1][2] NMII is a motor protein crucial for various cellular processes, including cell division, migration, and adhesion. By inhibiting the ATPase activity of NMII, this compound disrupts the formation and contraction of the actin-myosin network, making it a valuable tool for studying the roles of NMII in cellular functions.[1] These application notes provide detailed protocols for utilizing this compound to study its effects on HeLa cells, a widely used human cervical cancer cell line. The key advantages of this compound over its parent compound, blebbistatin, include its high solubility in aqueous buffers, lack of phototoxicity and cytotoxicity, making it ideal for long-term live-cell imaging experiments.[3][4]

Data Presentation

The following table summarizes the effective working concentrations of this compound for various applications in HeLa cells, as derived from published research.

| Application | Cell Line | Concentration | Incubation Time | Observed Effect | Reference |

| Inhibition of Cell Proliferation | HeLa | 0-50 µM | 72 hours | IC50 of 17.8 µM | [1][5] |

| Promotion of Cell Migration | HeLa | 20 µM | 24 hours | Increased cell motility in wound healing assay | [5][6] |

| Live-Cell Imaging / Inhibition of Cytokinesis | HeLa Kyoto | 50 µM | Up to 3 days | No phototoxicity observed during 12-hour imaging; inhibition of cytokinesis | [6] |

| General Myosin II Inhibition | HeLa | 50 µM | Not specified | Used to affect myosin activity and cellular activity | [6] |

Experimental Protocols

Preparation of this compound Stock Solution

This compound is soluble in organic solvents like DMSO and dimethylformamide (DMF).[5]

-

Reconstitution: Dissolve this compound powder in DMSO to prepare a high-concentration stock solution, for example, 10 mM or 50 mM.[4]

-

Storage: Store the stock solution at -20°C or -80°C for long-term stability, protected from light.[1] For use, thaw the stock solution and dilute it to the desired working concentration in pre-warmed cell culture medium. It is recommended to not store the aqueous working solution for more than one day.[5]

General HeLa Cell Culture

-

Culture Medium: Grow HeLa cells (e.g., ATCC CCL-2) in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS).

-

Culture Conditions: Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

-

Passaging: Subculture the cells when they reach 80-90% confluency. Wash the cells with PBS, detach them using a suitable dissociation reagent (e.g., Trypsin-EDTA), and re-seed them at an appropriate dilution.

Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell proliferation by 50% (IC50).

-

Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound (e.g., 0, 1, 5, 10, 20, 50 µM). Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Wound Healing (Scratch) Assay

This assay assesses the effect of this compound on collective cell migration.

-

Cell Seeding: Seed HeLa cells in a 6-well or 24-well plate and grow them to form a confluent monolayer.

-

Creating the Wound: Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.

-

Washing: Gently wash the wells with PBS to remove detached cells and debris.

-

Treatment: Replace the PBS with fresh culture medium containing the desired concentration of this compound (e.g., 20 µM) or a vehicle control. It is recommended to use a low-serum medium (e.g., 1-2% FBS) to minimize cell proliferation.

-

Imaging: Capture images of the scratch at the same position immediately after creating the wound (0 hours) and at regular intervals (e.g., 6, 12, and 24 hours) using a microscope with a camera.

-

Data Analysis: Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure for each condition relative to the initial wound area.

Immunofluorescence Staining for Non-Muscle Myosin II

This protocol allows for the visualization of the non-muscle myosin II cytoskeleton.

-

Cell Seeding and Treatment: Seed HeLa cells on glass coverslips in a 24-well plate. Once the cells have attached and reached the desired confluency, treat them with this compound at the desired concentration and for the appropriate duration.

-

Fixation: Wash the cells with PBS and fix them with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash the cells three times with PBS and then permeabilize them with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash the cells three times with PBS and block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody specific for a non-muscle myosin II isoform (e.g., NMHC-IIA) diluted in the blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells three times with PBS and incubate them with a fluorescently labeled secondary antibody diluted in the blocking buffer for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Wash the cells three times with PBS. Counterstain the nuclei with DAPI for 5 minutes. Wash again with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging: Visualize the cells using a fluorescence or confocal microscope.

Visualizations

Caption: Experimental workflow for studying the effects of this compound on HeLa cells.

Caption: Simplified signaling pathway of this compound's mechanism of action.

References

Application Notes and Protocols for Para-aminoblebbistatin in Live-Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Para-aminoblebbistatin is a highly specific, cell-permeable inhibitor of non-muscle myosin II ATPase activity.[1][2] It is a derivative of blebbistatin designed to overcome some of its predecessor's significant limitations, making it an invaluable tool for studying the roles of myosin II in various cellular processes through live-cell imaging.[3][4] This document provides detailed application notes and protocols for the effective use of this compound in live-cell imaging experiments.

Mechanism of Action

This compound functions as a potent and selective inhibitor of myosin II.[5] It specifically targets the ATPase activity of the myosin head, binding to a pocket between the nucleotide-binding site and the actin-binding cleft.[6] This binding event traps the myosin in a state with low affinity for actin, effectively uncoupling the ATP hydrolysis cycle from force production and cellular contraction.[6][7] This inhibition of the actin-myosin interaction leads to the disruption of cytokinesis, cell migration, and other myosin II-dependent processes.[1][8]

Figure 1. Mechanism of Myosin II Inhibition.

Advantages of this compound over Blebbistatin

This compound was developed to address several drawbacks of blebbistatin, making it a superior choice for live-cell imaging applications.

-

Photostability: Unlike blebbistatin, which degrades under blue light (450-490 nm) into cytotoxic byproducts, this compound is photostable.[1][2] This stability is crucial for long-term time-lapse imaging experiments that require repeated fluorescent excitation.

-

Reduced Phototoxicity: The photostability of this compound directly contributes to its significantly lower phototoxicity.[4][9] Cells treated with this compound show normal morphology and viability even after prolonged exposure to light, whereas blebbistatin-treated cells often exhibit rounding and cell death.[9]

-

Non-Fluorescent: this compound is non-fluorescent, eliminating the issue of its own fluorescence interfering with the signals from fluorescent proteins or dyes used in imaging.[8][10]

-

Higher Water Solubility: this compound has a significantly higher aqueous solubility (~400 µM) compared to blebbistatin (around 10 µM), which simplifies its use in cell culture media and reduces the risk of precipitation.[4][8]

-

Low Cytotoxicity: Even in the absence of light, this compound exhibits lower cytotoxicity compared to blebbistatin.[3][11]

Quantitative Data

Table 1: Comparison of Blebbistatin and this compound

| Property | Blebbistatin | This compound |

| Mechanism of Action | Myosin II ATPase Inhibitor[8] | Myosin II ATPase Inhibitor[5] |

| Water Solubility | ~10 µM[8] | ~400 µM[8] |

| Photostability | Unstable in blue light (450-490 nm)[1] | Photostable[1][2] |

| Phototoxicity | Phototoxic[1] | Non-phototoxic[4][9] |

| Fluorescence | Fluorescent (emits at ~490-560 nm)[8] | Non-fluorescent[8][10] |

| Cytotoxicity | Cytotoxic[3] | Low cytotoxicity[3][11] |

Table 2: IC50 Values of this compound

| Myosin Isoform/Preparation | IC50 Value |

| Rabbit Skeletal Muscle Myosin S1 | 1.3 µM[5] |

| Dictyostelium discoideum Myosin II Motor Domain | 6.6 µM[5] |

| HeLa Cell Proliferation (72h) | 17.8 µM[5] |

Experimental Protocols

Figure 2. Experimental Workflow.

Protocol 1: Preparation of Stock and Working Solutions

Materials:

-

This compound (crystalline solid)[1]

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous

-

Cell culture medium appropriate for your cell line

-

Sterile microcentrifuge tubes

Stock Solution Preparation (e.g., 10 mM):

-

This compound is typically supplied as a crystalline solid.[1] To prepare a 10 mM stock solution, dissolve 3.07 mg of this compound in 1 mL of anhydrous DMSO.

-

Vortex thoroughly until the compound is completely dissolved.

-

Aliquot the stock solution into smaller volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

-

Store the stock solution at -20°C, protected from light.[5] The stock solution is stable for at least one month at -20°C and up to six months at -80°C.[5]

Working Solution Preparation:

-

Thaw an aliquot of the this compound stock solution at room temperature.

-

Dilute the stock solution directly into pre-warmed cell culture medium to the desired final concentration. For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium.

-

Mix gently by pipetting or inverting the tube.

-

Use the working solution immediately. Do not store aqueous solutions of this compound for more than one day.[1]

Protocol 2: General Live-Cell Imaging with this compound

Materials:

-

Cells cultured on an appropriate imaging dish or plate (e.g., glass-bottom dishes)

-

Prepared working solution of this compound in cell culture medium

-

Live-cell imaging system equipped with an environmental chamber (37°C, 5% CO2)

Procedure:

-

Seed your cells on the imaging dish and allow them to adhere and grow to the desired confluency.

-

When ready for imaging, replace the existing culture medium with the freshly prepared working solution of this compound.

-

The optimal concentration of this compound can vary depending on the cell type and the specific process being studied. A starting concentration range of 5-25 µM is recommended.[10] For complete inhibition of blebbing in M2 cells, concentrations of 25-50 µM have been used.[10] For inhibiting cytokinesis in COS-7 cells, an EC50 of 2.9 µM was reported for the related compound para-nitroblebbistatin.[12]

-